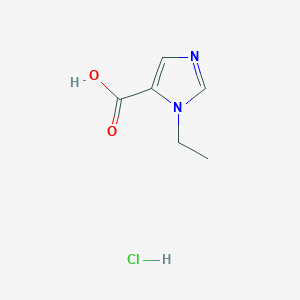

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDAAXJAFOZUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559160 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-91-9 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic characteristics and its ability to engage in crucial biological interactions. As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses both acidic and basic properties, allowing it to act as a proton donor and acceptor. This amphoteric nature is fundamental to its role in the active sites of numerous enzymes and its presence in a wide array of pharmaceuticals.[1] Imidazole derivatives are integral to a multitude of therapeutic agents, including antifungals, anticancer drugs, and antihypertensives, underscoring the scaffold's versatility and significance in drug design.[2][3] This guide focuses on a specific derivative, 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, providing a detailed examination of its fundamental basic properties and its potential within drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted imidazole derivative with the chemical formula C₆H₉ClN₂O₂ and a molecular weight of 176.6 g/mol .[2][4][5]

| Property | Value | Source |

| CAS Number | 1185297-91-9 | [2][6][7][8] |

| Molecular Formula | C₆H₉ClN₂O₂ | [2][5][7] |

| Molecular Weight | 176.6 | [2][4] |

Structural Features Influencing Basicity

The basicity of this compound is a product of the interplay between its constituent functional groups: the imidazole ring, the N-ethyl substituent, and the C-carboxylic acid group.

-

The Imidazole Core: The imidazole ring contains two nitrogen atoms. The lone pair of electrons on the pyrrole-like nitrogen (N1) is involved in the aromatic π-system, making it less available for protonation.[9] Conversely, the lone pair on the pyridine-like nitrogen (N3) is in an sp²-hybridized orbital in the plane of the ring and is readily available to accept a proton, rendering the imidazole ring basic.[9]

-

N-Ethyl Substituent: The ethyl group at the N3 position is an electron-donating group. Through a positive inductive effect, it increases the electron density on the imidazole ring, thereby enhancing the basicity of the N1 nitrogen.[10]

-

C-Carboxylic Acid Substituent: The carboxylic acid group at the C4 position is an electron-withdrawing group. This group reduces the electron density of the imidazole ring, which in turn decreases the basicity of the N1 nitrogen.[4]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, indicating that the imidazole ring is protonated. This salt form generally enhances water solubility and stability, which are desirable properties for pharmaceutical applications.[1][11]

The overall basicity of the molecule is a balance of these competing electronic effects.

Protonation and pKa: A Deeper Dive

The site of protonation in an N-substituted imidazole is the un-substituted nitrogen atom. In the case of 3-Ethyl-3H-imidazole-4-carboxylic acid, the N1 nitrogen is the primary basic center.

Caption: Protonation equilibrium of the imidazole ring.

Caption: Influence of substituents on the basicity of the imidazole ring.

Synthetic Pathways

A plausible synthetic route to 3-Ethyl-3H-imidazole-4-carboxylic acid would likely involve the construction of the substituted imidazole ring, followed by hydrolysis of an ester precursor. One common method for the synthesis of N-substituted imidazole-4-carboxylates is the reaction of an α-amino acid ester with a formylating agent, followed by cyclization.

Proposed Synthetic Protocol:

-

N-Ethylation of Glycine Ethyl Ester: Glycine ethyl ester is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield N-ethylglycine ethyl ester.

-

Formylation: The resulting N-ethylglycine ethyl ester is then treated with a formylating agent, like ethyl formate in the presence of a strong base (e.g., sodium ethoxide), to introduce a formyl group.

-

Cyclization: The formylated intermediate undergoes cyclization with a source of ammonia, such as formamide, at elevated temperatures to construct the imidazole ring, yielding ethyl 3-ethyl-3H-imidazole-4-carboxylate.

-

Hydrolysis: The ethyl ester is then hydrolyzed under acidic or basic conditions to afford 3-Ethyl-3H-imidazole-4-carboxylic acid.

-

Salt Formation: Finally, treatment with hydrochloric acid yields the desired this compound.

Sources

- 1. chembk.com [chembk.com]

- 2. kemix.com.au [kemix.com.au]

- 3. 701298-44-4 Cas No. | 4-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. This compound | 1185297-91-9 [chemicalbook.com]

- 7. This compound,(CAS# 1185297-91-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 1185297-91-9 Cas No. | 3-Ethyl-3H-imidazole-4-carboxylic acidhydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. quora.com [quora.com]

- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 11. guidechem.com [guidechem.com]

- 12. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details its chemical properties, a plausible synthetic route, safety protocols, and potential applications, offering a valuable resource for researchers in the field.

Compound Profile: Identity and Physicochemical Properties

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The presence of the carboxylic acid and the N-ethyl substituent provides handles for further chemical modification, making it a potentially versatile building block in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1185297-91-9 | [1] |

| Molecular Formula | C₆H₉ClN₂O₂ | [2] |

| Molecular Weight | 176.60 g/mol | [2][3] |

| Appearance | Solid (predicted) | General knowledge |

| Storage Temperature | Room Temperature | [4] |

Synthesis and Purification: A Proposed Pathway

Conceptual Synthesis Workflow

The proposed synthesis involves a two-step process: N-alkylation of the imidazole ring followed by hydrolysis of the ester to the carboxylic acid.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Ethylation of Ethyl imidazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base such as potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-ethyl-3H-imidazole-4-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis and Salt Formation

-

Hydrolysis: Dissolve the purified ethyl 3-ethyl-3H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide or lithium hydroxide (2 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid. The free carboxylic acid may precipitate out of the solution.

-

Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrochloride Salt Formation: Dissolve the crude 3-Ethyl-3H-imidazole-4-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrogen chloride in diethyl ether or isopropanol. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Applications in Research and Drug Development

The imidazole core is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. Imidazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

The structure of this compound suggests its potential as a versatile intermediate in the synthesis of more complex drug candidates. The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups, allowing for the exploration of a diverse chemical space.[5]

Potential Research Applications:

-

Scaffold for Library Synthesis: This compound can serve as a starting material for the parallel synthesis of a library of imidazole derivatives for high-throughput screening.

-

Fragment-Based Drug Discovery: The core imidazole structure can be used as a fragment for screening against various biological targets.

-

Development of Novel Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. This compound could be elaborated to target specific kinases involved in disease pathways.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), the imidazole ring protons, and the acidic proton. |

| ¹³C NMR | Structural Confirmation | Resonances for the ethyl carbons, imidazole ring carbons, and the carboxylic acid carbon. |

| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the free base (C₆H₈N₂O₂) or the protonated molecule. |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C=O of the carboxylic acid, N-H (of the hydrochloride), and C-N bonds. |

| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data sheets for similar imidazole-based compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Use only in a well-ventilated area.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Storage: Store in a well-ventilated place.[6][7] Keep the container tightly closed in a dry and well-ventilated place.[8]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

-

Conclusion

This compound represents a valuable building block for synthetic and medicinal chemists. Its straightforward, proposed synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to explore its full potential in their drug discovery endeavors.

References

- This compound | 1185297-91-9. Chemicalbook.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- This compound - ChemicalBook. ChemicalBook.

- Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- CAS#:109872-40-4 | ethyl 3-[1-(4-fluorophenyl)

- This compound | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- What is the synthesis of Ethyl imidazole-4-carboxyl

- This compound,(CAS# 1185297-91-9). Toronto Research Chemicals.

- a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.

- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents.

- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. Der Pharma Chemica.

Sources

- 1. This compound | 1185297-91-9 [chemicalbook.com]

- 2. This compound,(CAS# 1185297-91-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 1185297-91-9 [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available data for this specific constitutional isomer, this guide synthesizes information from closely related imidazole-4-carboxylic acid derivatives to present a robust framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are grounded in established chemical principles and serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Imidazole-4-carboxylic acid and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The imidazole ring, being an aromatic heterocycle with two nitrogen atoms, can act as a proton donor or acceptor and participate in hydrogen bonding, making it a privileged structure in medicinal chemistry.[2] These derivatives have shown a wide array of pharmacological activities, including antiplatelet, antiviral, antimicrobial, and anticancer properties.[3][4][5]

The introduction of an ethyl group at the N-3 position of the imidazole ring in this compound modifies the electronic and steric properties of the parent molecule, which can significantly influence its biological activity and pharmacokinetic profile. This guide will explore the synthesis and characterization of this specific derivative, providing insights into its potential as a building block for novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 1185297-91-9 | [6][7] |

| Molecular Formula | C₆H₈N₂O₂·HCl | [8] |

| Molecular Weight | 176.6 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General knowledge |

| Storage Temperature | Room Temperature | [9] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl imidazole-4-carboxylate. This process involves N-alkylation followed by ester hydrolysis.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-ethyl-3H-imidazole-4-carboxylate (N-Alkylation)

This procedure is adapted from general methods for the N-alkylation of imidazoles.[10][11]

-

To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-ethyl-3H-imidazole-4-carboxylate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is based on established procedures for the hydrolysis of imidazole esters.[6][12]

-

Dissolve the purified ethyl 3-ethyl-3H-imidazole-4-carboxylate (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold acetone or diethyl ether to remove any residual impurities.

-

Dry the solid under vacuum to yield this compound as a crystalline solid.

Characterization and Analytical Methods

Due to the absence of specific published spectral data for this compound, this section provides predicted and representative data based on closely related structures and general spectroscopic principles. Researchers should perform their own characterization to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O, predicted):

-

δ 8.5-8.7 ppm (s, 1H): Imidazole C2-H.

-

δ 7.6-7.8 ppm (s, 1H): Imidazole C5-H.

-

δ 4.2-4.4 ppm (q, J = 7.3 Hz, 2H): -N-CH₂-CH₃.

-

δ 1.4-1.6 ppm (t, J = 7.3 Hz, 3H): -N-CH₂-CH₃.

¹³C NMR (100 MHz, D₂O, predicted):

-

δ 165-170 ppm: Carboxylic acid carbonyl (C=O).

-

δ 138-140 ppm: Imidazole C2.

-

δ 125-130 ppm: Imidazole C4.

-

δ 120-125 ppm: Imidazole C5.

-

δ 45-50 ppm: -N-CH₂-CH₃.

-

δ 13-16 ppm: -N-CH₂-CH₃.

Infrared (IR) Spectroscopy

Representative IR (KBr, cm⁻¹):

-

3100-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, and N-H stretch of the imidazolium ring.

-

~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[13][14]

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.

-

~1250 cm⁻¹: C-O stretch of the carboxylic acid.[14]

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

-

Positive Ion Mode: Expected [M+H]⁺ ion at m/z 141.06, corresponding to the free base (C₆H₈N₂O₂).[15]

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (water) and CO₂ (carbon dioxide).[16]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A representative method is provided below:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Potential Applications in Drug Discovery

While specific biological activities of this compound have not been extensively reported, the broader class of imidazole-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas:

-

Antiviral Agents: Imidazole derivatives have been investigated as inhibitors of viral replication, including for HIV.[17]

-

Antiplatelet Agents: Certain imidazole-4-carboxylic acid derivatives have demonstrated potent antiplatelet activity, suggesting their potential in the treatment of cardiovascular diseases.[3]

-

Antimicrobial and Anticancer Agents: The imidazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[4][5]

The title compound serves as a valuable starting material for the synthesis of more complex molecules, such as amides and esters, which can be screened for a wide range of biological activities. The carboxyl group provides a convenient handle for further chemical modifications.[18]

Safety and Handling

A formal safety data sheet (SDS) for this compound is not widely available. The following handling precautions are based on the safety profiles of related imidazole and carboxylic acid compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Fire Safety: The compound is expected to be a combustible solid. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.

-

Conclusion

This compound is a versatile building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications based on established chemical literature for analogous compounds. The detailed protocols and characterization data serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related imidazole derivatives. As with any chemical research, independent verification of properties and optimization of procedures are highly recommended.

References

-

3 - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. (2010, September 21). Retrieved January 17, 2026, from [Link]

-

a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 17, 2026, from [Link]

- CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents. (n.d.).

- CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents. (n.d.).

-

Typical laboratory synthesis of N-alkyl imidazoles. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (2003, September 1). Retrieved January 17, 2026, from [Link]

- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents. (n.d.).

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved January 17, 2026, from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (2021, February 18). Retrieved January 17, 2026, from [Link]

-

ethyl 4-ethyl-1H-imidazole-5-carboxylate - C8H12N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 17, 2026, from [Link]

- JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents. (n.d.).

-

Substituted imidazole derivatives and their preparation and use - European Patent Office - EP 0310745 A2. (1989, April 12). Retrieved January 17, 2026, from [Link]

-

Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10). Retrieved January 17, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved January 17, 2026, from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved January 17, 2026, from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020, March 6). Retrieved January 17, 2026, from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 1185297-91-9 [m.chemicalbook.com]

- 10. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride: A Key Building Block for Pharmaceutical Development

Executive Summary: The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comprehensive technical overview of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. We will explore its chemical identity, physicochemical properties, a robust synthetic pathway with detailed experimental protocols, and its potential applications in modern drug discovery. This document serves as a practical resource, grounding theoretical concepts in established laboratory procedures and highlighting the compound's strategic importance in developing next-generation therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . The structure consists of a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms.

-

An ethyl group (-CH₂CH₃) is attached to the nitrogen at position 3. The "3H" designation clarifies the position of substitution on the imidazole ring.

-

A carboxylic acid group (-COOH) is located at position 4 of the ring.

-

The molecule is supplied as a hydrochloride salt , where the basic nitrogen atom at position 1 is protonated, forming an imidazolium cation with a chloride (Cl⁻) counter-ion. This salt form typically enhances stability and aqueous solubility.[1]

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a composite methodology derived from standard procedures for imidazole synthesis and modification. [2][3]It is designed to be self-validating, with clear checkpoints for characterization.

Workflow Overview

Caption: Synthetic workflow from precursors to final product.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

-

Rationale: This step constructs the core imidazole ring. The reaction between an isocyanoacetate and a formamidine derivative is a well-established method for creating the 1,4-disubstituted imidazole scaffold.

-

Protocol:

-

To a solution of ethyl isocyanoacetate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DME) under an inert atmosphere (N₂), add formamidine acetate (1.1 eq).

-

Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Ethyl 1H-imidazole-4-carboxylate as a solid. 7. Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

-

Step 2: N-Ethylation

-

Rationale: This step selectively adds the ethyl group to the N-3 position. The choice of base and solvent is crucial to control regioselectivity. Using a strong base like sodium hydride deprotonates the imidazole, creating a nucleophilic anion that readily attacks the ethylating agent.

-

Protocol:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Add a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

-

Add ethyl iodide (EtI, 1.2 eq) dropwise and allow the mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry, and concentrate.

-

Purify via column chromatography to isolate Ethyl 3-Ethyl-1H-imidazole-4-carboxylate.

-

Validation: Confirm the addition of the ethyl group via ¹H NMR (presence of ethyl signals) and MS (mass increase of 28 Da).

-

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The ethyl ester is converted to the desired carboxylic acid using a standard base-catalyzed hydrolysis (saponification).

-

Protocol:

-

Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Validation: The resulting aqueous solution contains the sodium salt of the carboxylic acid.

-

Step 4: Acidification and Salt Formation

-

Rationale: This final step serves two purposes: it protonates the carboxylate to form the free carboxylic acid and then forms the hydrochloride salt for improved handling and stability.

-

Protocol:

-

Cool the aqueous solution from Step 3 in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~1-2.

-

A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by further cooling or scratching the flask.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold water, followed by a non-polar solvent like diethyl ether to aid in drying.

-

Dry the product under vacuum to yield this compound.

-

Validation: Confirm final structure and purity via ¹H NMR, ¹³C NMR, and elemental analysis.

-

Part 3: Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions, particularly hydrogen bonding. [1][4]

The Imidazole Scaffold: A Privileged Structure

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. [4][5]This allows it to participate in acid-base catalysis within enzyme active sites. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and they can coordinate with metal ions (e.g., zinc, iron) often found in metalloenzymes. This versatility is why the imidazole side chain of the amino acid histidine is fundamental to the function of countless proteins. [5]Consequently, synthetic imidazole derivatives are widely used to design enzyme inhibitors, receptor antagonists, and other therapeutic agents. [6]

Role as a Synthetic Building Block

This compound is a versatile intermediate. Its functional groups provide two primary points for chemical modification, allowing for the rapid generation of compound libraries for screening.

Caption: Diversification pathways from the core molecule.

-

Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, and other functional groups. Amide coupling with a diverse range of amines is a cornerstone of medicinal chemistry, allowing for systematic exploration of the chemical space to optimize target binding and pharmacokinetic properties.

-

Imidazole Ring: The C-H bonds on the imidazole ring can be subjected to electrophilic substitution reactions like halogenation, providing further points for modification, for instance, via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

N-Ethyl Group: The ethyl group at the N-3 position serves to block one of the tautomeric sites and increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can enhance membrane permeability and alter metabolic stability, properties that are critical for drug efficacy. [7]

Potential Therapeutic Targets

Derivatives of imidazole carboxylic acids have shown promise in a wide range of therapeutic areas:

-

Antifungal Agents: Many successful antifungal drugs, like ketoconazole, are based on the imidazole scaffold. [5]* Anti-inflammatory Agents: The imidazole ring is a component of compounds designed to inhibit enzymes involved in inflammation, such as p38 MAP kinase.

-

Anticancer Agents: Imidazole derivatives have been explored as inhibitors of kinases, histone deacetylases (HDACs), and other targets relevant to oncology. [6]* Antitubercular Agents: Studies have identified imidazole carboxylic acid derivatives with activity against M. tuberculosis strains. [6]

Part 4: Future Outlook and Conclusion

This compound represents a strategically important and highly versatile building block for drug discovery. Its well-defined structure, featuring orthogonal functional handles for chemical modification, makes it an ideal starting point for the synthesis of focused compound libraries. The established importance of the N-alkylated imidazole scaffold in medicinal chemistry ensures its relevance for developing novel therapeutics.

Future research efforts should focus on leveraging this intermediate in parallel synthesis workflows to generate diverse chemical libraries. Screening these libraries against a broad panel of biological targets, particularly kinases, metalloenzymes, and G-protein coupled receptors, could lead to the discovery of novel hit compounds. Further optimization of these hits, guided by structure-activity relationship (SAR) studies, holds the promise of developing next-generation drug candidates for a wide range of human diseases.

References

- Google Patents. (n.d.). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

-

Galeazzi, E., Guzman, A., Nava, J. L., Liu, Y., & Maddox, M. L. (n.d.). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. ACS Publications. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

de Oliveira, C. S., de L. Ferreira, S. B., & de S. B. de Oliveira, R. M. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5899. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

-

TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21503744, 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]

-

Shuai, M., Jiang, F., & Hong, M. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134. Retrieved from [Link]

-

Atom Pharma. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. Retrieved from [Link]

-

Zauba. (n.d.). 1h Imidazole 4 Carboxylic Acid Imports. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23615903, (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;chloride. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride molecular weight

An In-Depth Technical Guide to 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole nucleus is a privileged scaffold in numerous biologically active molecules, and its derivatives serve as versatile building blocks for novel therapeutic agents.[1] This document delineates the fundamental physicochemical properties of the title compound, proposes a detailed, logically-grounded synthetic pathway, and outlines robust analytical methods for its characterization. Furthermore, it explores its potential applications as a key intermediate in the synthesis of complex molecular architectures, grounded in the established roles of imidazole-based compounds in modern pharmacology.

Introduction

The Imidazole Nucleus in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic and structural characteristics allow it to act as a proton donor or acceptor and to coordinate with metal ions, making it a common feature in biological systems, such as the amino acid histidine. In medicinal chemistry, the imidazole scaffold is prized for its ability to engage in a multitude of non-covalent interactions with enzymes and receptors, including hydrogen bonding, ion-dipole, and cation-π interactions.[1] This versatility has led to the development of numerous drugs across various therapeutic areas, including antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensives (e.g., olmesartan).[1][2]

Profile of this compound

This compound is a derivative that combines the core imidazole scaffold with two key functional groups: an N-ethyl substituent and a C4-carboxylic acid. The N-alkylation prevents the tautomerism often seen in unsubstituted imidazoles, providing a fixed regioisomer for subsequent synthetic transformations. The carboxylic acid group serves as a crucial synthetic handle for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in a research setting. The key identifiers and characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂•HCl (or C₆H₉ClN₂O₂) | [3][4] |

| Molecular Weight | 176.60 g/mol | [3] |

| CAS Number | 1185297-91-9 | [4][5] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Canonical SMILES | CCC1=NC=C(C(=O)O)N1.Cl | Inferred from structure |

| Storage Conditions | Store at room temperature | [4] |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The primary disconnection strategy involves targeting the corresponding ethyl ester, which can be readily hydrolyzed to the desired carboxylic acid. The N-ethyl imidazole ester can be constructed via a cycloaddition reaction followed by N-alkylation, or by alkylating a pre-formed imidazole ester. A common and effective method for forming the imidazole-4-carboxylate core is the reaction of an imidoyl chloride with ethyl isocyanoacetate.[7]

Proposed Synthetic Workflow

The multi-step synthesis is designed for clarity and reproducibility, with each step representing a standard, well-understood organic transformation.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a representative methodology based on analogous syntheses. Researchers should perform their own optimization.

Step 1: Synthesis of Ethyl Imidazole-4-carboxylate

-

To a flask equipped with a reflux condenser, add ethyl glyoxalate (1.0 eq) and formamide (2.0 eq).

-

Heat the mixture to 120-140 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify by vacuum distillation or column chromatography to isolate ethyl imidazole-4-carboxylate.

Step 2: N-Alkylation to form Ethyl 3-Ethyl-3H-imidazole-4-carboxylate

-

Dissolve ethyl imidazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. The base is crucial for deprotonating the imidazole nitrogen, activating it for nucleophilic attack.

-

Add ethyl iodide or ethyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Perform an aqueous workup by partitioning between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the N-ethylated ester.

Step 3: Saponification to 3-Ethyl-3H-imidazole-4-carboxylic acid

-

Dissolve the purified ester from Step 2 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux (or stir at 60-70 °C) for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Carefully acidify the remaining aqueous solution to a pH of ~4-5 with 1M HCl. The carboxylic acid product should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 4: Formation of the Hydrochloride Salt

-

Suspend the dried carboxylic acid from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the suspension with vigorous stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

A self-validating protocol requires orthogonal analytical techniques to confirm the structure and assess the purity of the final compound.

| Analysis Technique | Expected Results |

| ¹H NMR (in D₂O) | Signals corresponding to the ethyl group (triplet ~1.5 ppm, quartet ~4.3 ppm), two distinct aromatic protons on the imidazole ring (~7.8 and ~8.5 ppm). The acidic proton will exchange with D₂O. |

| ¹³C NMR (in D₂O) | Resonances for the ethyl group carbons (~15, ~45 ppm), imidazole ring carbons (~120-140 ppm), and the carboxylic acid carbonyl carbon (~165 ppm). |

| IR Spectroscopy (KBr) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C=N and C=C stretches from the imidazole ring (~1500-1650 cm⁻¹), and a broad N-H stretch from the protonated imidazole nitrogen. |

| Mass Spectrometry (ESI+) | The molecular ion peak [M+H]⁺ for the free base (C₆H₈N₂O₂) should be observed at m/z 141.06. |

| HPLC | A single major peak with >95% purity under standard reverse-phase conditions. |

Applications in Medicinal Chemistry

The utility of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules with therapeutic potential.

Role as a Synthetic Building Block

The carboxylic acid functionality is a primary anchor point for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) by attaching various chemical moieties.

Caption: Synthetic utility of the title compound in drug discovery.

Bioisosterism and Lead Optimization

The carboxylic acid group is a common pharmacophore that engages in ionic or hydrogen-bond interactions with biological targets. However, it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism.[8] This compound serves as a starting point for creating bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) to modulate these properties while retaining biological activity, a cornerstone strategy in lead optimization.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Safety: The compound is an irritant. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Handling: Avoid creating dust.

-

Storage: The compound is stable and should be stored at ambient room temperature in a tightly sealed container.[4]

Conclusion

This compound represents a valuable and highly versatile building block for chemical and pharmaceutical research. Its defined regiochemistry and dual functional handles—the nucleophilic imidazole ring and the versatile carboxylic acid—provide a robust platform for the synthesis of diverse chemical libraries. This guide has provided a detailed framework covering its synthesis, characterization, and potential applications, offering researchers the foundational knowledge required to effectively incorporate this compound into their drug discovery and development programs.

References

-

PubChem. (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;chloride. [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

- Google Patents.

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

-

PubChem. Imidazole-4-carboxylic acid. [Link]

- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)

-

PubMed. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. [Link]

-

Molecules (MDPI). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

Sources

- 1. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 1185297-91-9 [chemicalbook.com]

- 5. This compound | 1185297-91-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from the readily available 1H-imidazole-4-carboxylic acid and proceeds through key stages of esterification, N-alkylation, saponification, and final salt formation. Special emphasis is placed on the critical N-alkylation step, detailing the mechanistic rationale for regiochemical outcomes and strategies for isomer separation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and characterization data to ensure reproducibility and success.

Introduction and Strategic Overview

Imidazole derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1] The target molecule, this compound (CAS No. 1185297-91-9)[2], presents a specific substitution pattern that requires a carefully planned synthetic strategy. The primary challenge in its synthesis is the control of regioselectivity during the N-alkylation of the imidazole ring. The imidazole-4-carboxylic acid scaffold contains two nitrogen atoms (N1 and N3) that are nucleophilic and can be alkylated, often leading to a mixture of isomers.[3][4]

This guide outlines a logical and validated four-step synthesis designed to isolate the desired N3-ethylated isomer efficiently.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from a simple imidazole core. The final hydrochloride salt is formed from its freebase, which is obtained via saponification of the corresponding ethyl ester. The crucial C-N bond connecting the ethyl group to the imidazole ring is formed through nucleophilic substitution on an ethylating agent. This strategy leverages the commercially available ethyl 1H-imidazole-4-carboxylate or its parent acid as the foundational starting material.

Sources

Discovery and history of alkylated imidazole carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Alkylated Imidazole Carboxylic Acids

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in numerous natural products and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive exploration of a specific, highly valuable subclass: alkylated imidazole carboxylic acids. We trace the historical arc from the initial synthesis of the imidazole ring to the strategic development of alkylated and carboxylated derivatives. This document delves into the foundational synthetic methodologies, the rationale behind alkylation for modulating bioactivity, key therapeutic breakthroughs, and the intricate structure-activity relationships that guide modern drug design. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to offer researchers, scientists, and drug development professionals both a historical perspective and a practical resource for future innovation in this dynamic field.

Chapter 1: The Imidazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The story of alkylated imidazole carboxylic acids begins with the imidazole ring itself, a planar, five-membered heterocycle containing two nitrogen atoms.[1] First synthesized by the German chemist Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia, it was initially named "glyoxaline".[4][5][6]

The unique electronic configuration of the imidazole ring endows it with a remarkable set of properties that make it a "privileged scaffold" in drug discovery:

-

Aromaticity: The ring possesses a sextet of π electrons, rendering it aromatic and stable.[6]

-

Amphoteric Nature: It can act as both a weak acid (pKa ~14.5) and a weak base (pKa of the conjugate acid ~7), allowing it to participate in various biological interactions.[2][5]

-

Hydrogen Bonding: The pyrrole-type nitrogen (N-1) can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is an effective hydrogen bond acceptor.[6] This dual capability is fundamental to its role in biological systems, most notably in the amino acid histidine.[6]

Its prevalence in nature, forming the core of essential molecules like the amino acid histidine and purines in DNA, underscores its biological significance.[1][2] This natural precedent has inspired chemists to incorporate the imidazole ring into a vast array of synthetic drugs, leading to treatments for a wide spectrum of diseases, including fungal infections, hypertension, cancer, and viral diseases.[2][3][6]

Chapter 2: Genesis of Imidazole Carboxylic Acids: Foundational Syntheses

The journey from the simple imidazole ring to its carboxylated derivatives involved overcoming significant synthetic challenges. Early methods focused on constructing the imidazole core itself.

Classic Imidazole Syntheses:

-

Debus Synthesis (1858): This foundational method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While historically significant, it often results in low yields.[4][5]

-

Radiszewski Synthesis: An adaptation of the Debus synthesis using a dicarbonyl compound, an aldehyde, and ammonia in the presence of an oxidant.

-

Wallach Synthesis: Involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride.

-

Marckwald Synthesis: A key route for creating substituted imidazoles, this method starts with the reaction between an α-aminoketone and a cyanate, isothiocyanate, or similar reagent.[1]

The introduction of a carboxylic acid group, a critical functional handle for modulating solubility and providing a strong interaction point for biological targets, marked a significant step forward. The synthesis of 1H-imidazole-4-carboxylic acid and imidazole-4,5-dicarboxylic acid provided the core scaffolds from which many alkylated derivatives are built.[7][8][9] A common modern approach to imidazole-4,5-dicarboxylic acids involves the oxidation of more complex precursors like 2-alkylbenzimidazoles.[9][10]

Chapter 3: The Alkylation Leap: Expanding Chemical Space and Biological Activity

While the imidazole carboxylic acid core provides a foundational structure, alkylation is the key step that unlocks vast therapeutic potential. The strategic addition of alkyl groups is a cornerstone of medicinal chemistry, used to fine-tune a molecule's properties:

-

Modulating Lipophilicity: Increasing the alkyl chain length generally enhances a compound's ability to cross cell membranes.

-

Improving Selectivity: Specific alkyl substituents can create steric hindrance or favorable van der Waals interactions, leading to more selective binding to a target receptor over others.

-

Enhancing Metabolic Stability: Alkyl groups can block sites of metabolic oxidation, increasing the drug's half-life.

The primary challenge in alkylating the imidazole ring is regioselectivity, as the two nitrogen atoms are often electronically distinct, leading to mixtures of N-1 and N-3 alkylated products. The choice of reaction conditions is therefore critical.

Experimental Protocol: Representative N-Alkylation of an Imidazole-4-carboxylate

This protocol describes a general method for the N-alkylation of a methyl imidazole-4-carboxylate. The causality behind each choice is explained.

Objective: To synthesize Methyl 1-benzyl-1H-imidazole-4-carboxylate.

Materials:

-

Methyl imidazole-4(5)-carboxylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl imidazole-4(5)-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Causality: A dry, inert atmosphere is crucial to prevent side reactions with atmospheric moisture. K₂CO₃ is chosen as a mild, non-nucleophilic base sufficient to deprotonate the imidazole nitrogen, making it nucleophilic. A slight excess ensures complete deprotonation.

-

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials (concentration approx. 0.1 M).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate imidazolide salt without participating in the reaction. Its high boiling point allows for heating if necessary.

-

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.

-

Causality: Benzyl bromide is a reactive electrophile. Slow addition helps to control the reaction temperature, as SN2 reactions are often exothermic. A small excess ensures the complete consumption of the limiting imidazole starting material.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: TLC provides a simple, rapid way to visually track the disappearance of the starting material and the appearance of the product, confirming the reaction's completion.

-

-

Workup - Quenching: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Causality: This step quenches the reaction and separates the organic product from the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃). Multiple extractions ensure efficient recovery of the product.

-

-

Workup - Washing: Combine the organic layers and wash with water, followed by brine.

-

Causality: The water wash removes residual DMF. The brine wash removes residual water from the organic layer, beginning the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: MgSO₄ is a drying agent that removes trace water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-benzyl-1H-imidazole-4-carboxylate.

-

Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, byproducts (such as the other N-alkylated isomer), or impurities.

-

Chapter 6: Modern Synthetic Innovations and Future Outlook

Research into alkylated imidazole carboxylic acids continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods. Recent advances include:

-

One-Pot and Microwave-Assisted Syntheses: These techniques significantly reduce reaction times and improve yields compared to traditional methods. [1]* Novel Catalysis: The use of innovative catalysts, such as iron clusters, has enabled novel transformations like the decarboxylative alkylation of carboxylic acids under visible light, opening new avenues for functionalization. [11][12]* Chemoselective Reagents: The development of reagents like alkyl imidazole carbamates allows for the highly chemoselective esterification and amidation of carboxylic acids, obviating the need for multi-step protection-deprotection sequences. [13] The future for this class of compounds is bright. The rise of antibiotic resistance, particularly from bacteria producing metallo-β-lactamases, presents a critical unmet medical need. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives is a promising strategy to develop potent MBL inhibitors that can restore the efficacy of last-resort carbapenem antibiotics. [14]Furthermore, the scaffold's proven versatility suggests that continued exploration will undoubtedly uncover novel compounds with unique therapeutic applications in oncology, virology, and beyond.

References

- BenchChem. (n.d.). Therapeutic Potential of Imidazole Dicarboxylic Acids: Application Notes and Protocols.

- Santa Cruz Biotechnology. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.

- BenchChem. (n.d.). The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery.

- Panday, D., et al. (n.d.). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- ResearchGate. (n.d.). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives.

- Faris, M., et al. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications.

- Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.

- ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.

- Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.

- Wikipedia. (n.d.). Imidazole.

- TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.

- de Oliveira, C. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

- Faris, M., et al. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. NIH.

- O'Brien, C., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

- Faris, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. PubMed.

- Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

- Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed.

- Tamaki, S., Kusamoto, T., & Tsurugi, H. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation.

- Tamaki, S., Kusamoto, T., & Tsurugi, H. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. PubMed.

- Ovid. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid...: Russian Journal of General Chemistry.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Ethyl-3H-imidazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3H-imidazole-4-carboxylic acid

Foreword for the Modern Researcher

In the landscape of drug discovery and materials science, the meticulous characterization of novel chemical entities is the bedrock upon which innovation is built. It is not merely about identifying a molecule but understanding its behavior, its interactions, and its potential. This guide is dedicated to 3-Ethyl-3H-imidazole-4-carboxylic acid, a heterocyclic compound whose structural motifs—an imidazole ring and a carboxylic acid—are prevalent in pharmacologically active agents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide a causal, field-tested perspective on why and how we determine the physicochemical properties that govern a compound's utility. The protocols described herein are designed as self-validating systems, ensuring that the data generated is robust and reliable. Every claim is substantiated by authoritative sources, providing a trusted resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Before any experimental assessment, establishing the fundamental identity of the molecule is paramount. 3-Ethyl-3H-imidazole-4-carboxylic acid is a substituted imidazole, a class of compounds known for its diverse biological activities. The presence of both a carboxylic acid and a basic imidazole ring suggests a molecule with interesting pH-dependent properties.

Molecular Structure:

Caption: 2D Structure of 3-Ethyl-3H-imidazole-4-carboxylic acid.

While extensive data on the free acid is not widely published, its hydrochloride salt is cataloged, providing a basis for its core identity.

| Identifier | Value | Source |

| IUPAC Name | 3-ethyl-3H-imidazole-4-carboxylic acid | - |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | Derived from formula |

| CAS Number | 1185297-91-9 (for Hydrochloride salt) | [2] |

Acid-Base Properties: The pKa Profile